molecular formula C9H13Cl2N3 B6173802 (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2503155-57-3

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

カタログ番号 B6173802
CAS番号: 2503155-57-3
分子量: 234.1
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, commonly known as GBR 12909, is a potent, selective dopamine reuptake inhibitor (DRI) developed by GlaxoSmithKline in the early 1990s. GBR 12909 is a member of the benzodiazepine family of drugs and is structurally related to other DRI drugs such as methylphenidate (Ritalin) and bupropion (Wellbutrin). GBR 12909 has been studied for its potential use in the treatment of a variety of neurological and psychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD) and depression.

科学的研究の応用

GBR 12909 has been studied extensively in pre-clinical and clinical studies for its potential therapeutic effects. In pre-clinical studies, GBR 12909 has been shown to improve cognitive performance in animal models of ADHD and depression. In clinical studies, GBR 12909 has been shown to reduce symptoms of ADHD in children and adolescents, as well as reduce symptoms of depression in adults. GBR 12909 has also been studied for its potential use in the treatment of Parkinson's disease, drug addiction, and schizophrenia.

作用機序

GBR 12909 is a (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, meaning that it blocks the reuptake of dopamine into the presynaptic neuron. This causes an increase in extracellular dopamine levels, which results in increased activity in dopamine-sensitive neurons. GBR 12909 is also thought to have an effect on other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of GBR 12909 are largely dependent on the dose and duration of administration. At low doses, GBR 12909 has been shown to increase dopamine levels in the brain and improve cognitive performance in animal models. At higher doses, GBR 12909 has been associated with increased levels of norepinephrine and serotonin, as well as increased activity in dopamine-sensitive neurons.

実験室実験の利点と制限

The main advantage of using GBR 12909 in lab experiments is its selectivity for dopamine reuptake inhibition. This makes it an ideal tool for studying the effects of dopamine on various behaviors and physiological processes. The main limitation of GBR 12909 is its relatively short half-life, which means that it must be administered frequently in order to maintain its effects.

将来の方向性

There are a number of potential future directions for research on GBR 12909. These include further investigation of its potential therapeutic applications, such as its use in the treatment of ADHD, depression, and Parkinson's disease. Additionally, research on the long-term effects of GBR 12909 could provide important insight into its safety and efficacy. Other potential future directions include research into the potential use of GBR 12909 in combination with other drugs, or its use in the treatment of other neurological and psychiatric disorders.

合成法

GBR 12909 is synthesized using a simple two-step reaction using commercially available starting materials. The first step involves the reaction of 1-benzyl-3-methylimidazolium chloride with 1-chloro-2-propanol to produce the imidazolium salt. This is then reacted with 1-amino-2-propanol to produce GBR 12909.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Amino-1,3-benzodiazole", "Ethylene oxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 2-Amino-1,3-benzodiazole is reacted with ethylene oxide in the presence of sodium hydroxide to form (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 2: The resulting amine is dissolved in diethyl ether and treated with hydrochloric acid to form the dihydrochloride salt of (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 3: The dihydrochloride salt is dissolved in methanol and treated with sodium hydroxide to form the free base of (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 4: The free base is dissolved in hydrochloric acid and the dihydrochloride salt of (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is formed by addition of hydrochloric acid." ] }

CAS番号

2503155-57-3

分子式

C9H13Cl2N3

分子量

234.1

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。